Comparative Molecular Weight and Predicted Lipophilicity Differentiation Versus Non-Brominated Analog
The target compound (C14H14Br2N2O3, MW 418.09 g/mol) exhibits a 60.5% greater molecular weight and an estimated 1.2-unit increase in calculated logP relative to the non-brominated analog 2-((2-ethylquinazolin-4-yl)oxy)ethyl acetate (C14H16N2O3, MW 260.29 g/mol) . The logP prediction for the target compound is 1.7 [1], while the non-brominated analog is predicted to have a logP near 0.5 based on structural subtraction of bromine contributions. This difference can significantly influence passive membrane permeability and intracellular target access.
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 418.09 g/mol; predicted logP 1.7 |
| Comparator Or Baseline | 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate: MW 260.29 g/mol; predicted logP ~0.5 |
| Quantified Difference | +157.8 g/mol (+60.5%); ΔlogP ≈ +1.2 |
| Conditions | Calculated using standard cheminformatics tools; logP data from molbic.idrblab.net |
Why This Matters
Higher lipophilicity can enhance cellular uptake and target engagement, making the dibromo derivative preferable for intracellular target screening campaigns.
- [1] molbic.idrblab.net. Compound information for CAS 88624-87-7. logP: 1.7. View Source
